3-Bromo-8-methyl-6-nitroquinoline
Overview
Description
3-Bromo-8-methyl-6-nitroquinoline is a quinoline derivative . It has a molecular formula of C10H7BrN2O2 and an average mass of 267.079 Da .
Synthesis Analysis
Quinolines have been synthesized using various methods, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These methods often involve the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-methyl-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) allows these compounds to be used in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
3-Bromo-8-methyl-6-nitroquinoline is a solid at room temperature . Its InChI code is 1S/C10H7BrN2O2 .Scientific Research Applications
One method involves the use of 2,2,3-Tribromopropanal, a reagent which was almost forgotten in the chemical literature after its first application in the 1950s. It is used for the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then converted, in one further step, into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8 .
1. Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . 3-Bromo-8-methyl-6-nitroquinoline can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
2. Transition Metal Catalysed Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in transition metal catalysed reactions . These reactions are useful for the construction and functionalization of quinoline .
3. Ultrasound Irradiation Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in ultrasound irradiation reactions . These reactions are also useful for the construction and functionalization of quinoline .
4. Green Reaction Protocols 3-Bromo-8-methyl-6-nitroquinoline can be used in green reaction protocols . These protocols are environmentally friendly and are useful for the construction and functionalization of quinoline .
1. Synthesis of N-Heterocycles 3-Bromo-8-methyl-6-nitroquinoline can be used in the synthesis of N-heterocycles . N-heterocycles are a class of organic compounds that contain at least one atom of nitrogen within the ring structure. They are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .
2. Metal-Free Ionic Liquid Mediated Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in metal-free ionic liquid mediated reactions . These reactions are useful for the construction and functionalization of quinoline .
3. Aerobic Dehydrogenation Reactions 3-Bromo-8-methyl-6-nitroquinoline can be used in aerobic dehydrogenation reactions . These reactions are useful for the construction and functionalization of quinoline .
4. Visible-Light Mediated Metallaphotoredox Catalysis 3-Bromo-8-methyl-6-nitroquinoline can be used in visible-light mediated metallaphotoredox catalysis . This method is useful for the chemoselective deoxygenation of N-heterocyclic N-oxides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-8-methyl-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHOVNCABQDJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455918 | |
Record name | 3-Bromo-8-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methyl-6-nitroquinoline | |
CAS RN |
210708-22-8 | |
Record name | 3-Bromo-8-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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